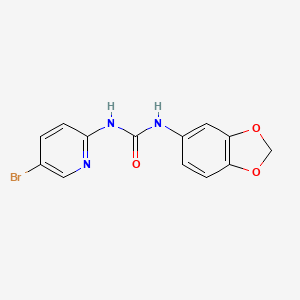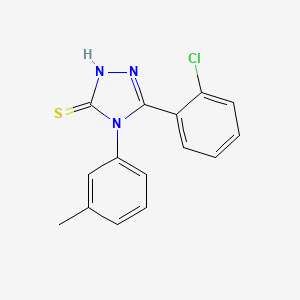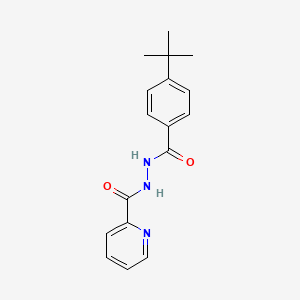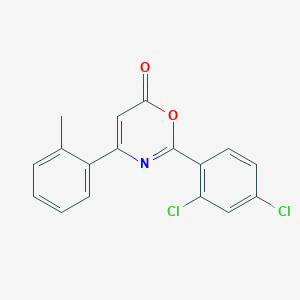![molecular formula C23H21NO4 B5808470 N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide is a complex organic compound that features a dibenzofuran moiety linked to a dimethoxybenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of dibenzofuran, which can be synthesized from coal tar or through the cyclization of biphenyl ethers . The dibenzofuran is then functionalized to introduce the ethyl group at the 2-position, often using a Friedel-Crafts alkylation reaction . The final step involves coupling the functionalized dibenzofuran with 2,6-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized to form dibenzofuran-2,3-dione.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings of the dibenzofuran and dimethoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often employed.
Major Products
Oxidation: Dibenzofuran-2,3-dione.
Reduction: N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzylamine.
Substitution: Various halogenated derivatives depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing it from dephosphorylating its substrates . This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: A simpler compound with similar structural features but lacking the benzamide group.
Dibenzo[b,d]thiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen atom in the furan ring.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide is unique due to the combination of the dibenzofuran and dimethoxybenzamide moieties, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-26-20-8-5-9-21(27-2)22(20)23(25)24-13-12-15-10-11-19-17(14-15)16-6-3-4-7-18(16)28-19/h3-11,14H,12-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGUYNNDIHUKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)



![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B5808423.png)
![N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B5808435.png)
![N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5808442.png)


![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE](/img/structure/B5808487.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5808494.png)

